molecular formula C11H8N2S B14529928 Naphtho[1,2-C][1,2]thiazol-3-amine CAS No. 62574-37-2

Naphtho[1,2-C][1,2]thiazol-3-amine

Cat. No.: B14529928
CAS No.: 62574-37-2
M. Wt: 200.26 g/mol
InChI Key: WBLKZOICJUOGMI-UHFFFAOYSA-N
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Description

Naphtho[1,2-C][1,2]thiazol-3-amine is a heterocyclic compound featuring a naphthalene ring fused to a [1,2]thiazole moiety with an amine group at position 3. These compounds are characterized by their aromatic systems, electron-deficient thiazole rings, and tunable electronic properties, making them candidates for antioxidant agents, organic semiconductors, or synthetic intermediates .

Properties

CAS No.

62574-37-2

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

benzo[g][2,1]benzothiazol-3-amine

InChI

InChI=1S/C11H8N2S/c12-11-9-6-5-7-3-1-2-4-8(7)10(9)13-14-11/h1-6H,12H2

InChI Key

WBLKZOICJUOGMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(SN=C32)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,2-C][1,2]thiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-1-naphthaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-C][1,2]thiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the substituents used.

Scientific Research Applications

Naphtho[1,2-C][1,2]thiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of Naphtho[1,2-C][1,2]thiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it can modulate signaling pathways by interacting with receptors or ion channels, leading to altered cellular responses.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

Compound Name Fusion Position Heterocycle Type Substituent Position Molecular Formula Molecular Weight
Naphtho[1,2-C][1,2]thiazol-3-amine Naphthalene fused at [1,2-C] [1,2]thiazole Amine at C3 Not provided Not provided
4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine Naphthalene fused at [1,2-d] [1,3]thiazole Amine at C2 C₁₁H₁₀N₂S 202.275
Naphtho[1,2-d]thiazol-2-ylamine Naphthalene fused at [1,2-d] [1,2]thiazole Amine at C2 Not provided Not provided
Naphtho[1,2-c]pyrazole (P6) Naphthalene fused at [1,2-c] Pyrazole Substituents at C3 Not provided Not provided

Key Observations :

  • The position of thiazole fusion (e.g., [1,2-C] vs. [1,2-d]) alters conjugation and aromaticity, impacting electronic properties .
  • Pyrazole derivatives (e.g., P6) exhibit tautomerism, enhancing antioxidant activity compared to rigid thiazole systems .

Electronic and Physicochemical Properties

Electron-Accepting Capacity

  • Naphtho-bis-thiadiazoles (NTz, FNTz): Fluorinated NTz (FNTz) shows enhanced electron-accepting behavior due to fluorine’s electronegativity, critical for organic semiconductors. This contrasts with mono-thiazole systems like this compound, which likely have weaker electron-withdrawing effects .
  • Naphtho[1,2-c]pyrazole (P6): Pyrazole’s electron-rich nature contributes to antioxidant activity (IC₅₀ = 30.6 ± 2.1 µM), surpassing non-tautomeric thiazoles .

Solubility and Stability

  • Fluorinated derivatives (FNTz) may face solubility challenges in organic solvents due to increased polarity .

Pharmaceutical Potential

  • Antioxidant Activity : Naphtho[1,2-c]pyrazole P6 demonstrates IC₅₀ = 30.6 ± 2.1 µM, comparable to ascorbic acid (25.2 ± 1.4 µM), suggesting that thiazole analogs could be optimized for similar efficacy .
  • Structural Limitations : Thiazoles lacking tautomerism (e.g., 4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine) may exhibit weaker bioactivity unless functionalized with electron-donating groups .

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